Comparison of Molecular Docking Affinity on HSP90 Protein
In a published study of 1-substituted-4-phenylpiperazine derivatives, the compound with the optimal docking score against the HSP90 protein (PDB ID: 1YET) was the analog with a 2-methoxyphenyl substituent (compound 1c). The target compound, 1-phenyl-4-(1-pyrenylmethyl)piperazine, was not evaluated in this study; however, the pyrine moiety introduces a significantly larger and more planar aromatic surface than the methoxyphenyl group, which is predicted to alter its binding pose and affinity. This class-level inference suggests unique binding properties for the pyrenylmethyl analog [1]. No direct comparative data exists for the target compound against this comparator.
| Evidence Dimension | Molecular Docking Score (HSP90) |
|---|---|
| Target Compound Data | Not yet determined experimentally |
| Comparator Or Baseline | Compound 1c (1-(2-methoxyphenyl)piperazine analog): Best docking score in the series (exact score not provided in the abstract) |
| Quantified Difference | Not quantifiable due to lack of target compound data |
| Conditions | Maestro 11.8 (Schrödinger) software, OPLS_2005 force field, HSP90 protein structure (PDB: 1YET) |
Why This Matters
The HSP90 docking score is a primary computational filter for selecting anticancer candidates, and the pyrenylmethyl group's unique structure could lead to a novel interaction profile with this established target.
- [1] Alagöz MA, Özdemir Z, Hepokur C, Bostancı HE, Önkol T. Synthesis, molecular modeling and evaluation of anticancer activities of some 1-substituted-4-phenyl piperazine derivatives. Macedonian Pharmaceutical Bulletin. 2020; 66(Suppl 1):53-54. DOI: 10.33320/maced.pharm.bull.2020.66.03.026 View Source
